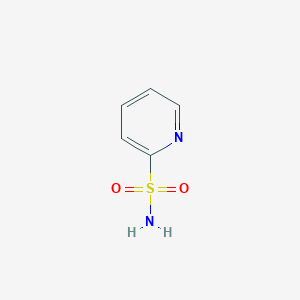

Pyridine-2-sulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c6-10(8,9)5-3-1-2-4-7-5/h1-4H,(H2,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJMBQYORXLGAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50979853 | |

| Record name | Pyridine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50979853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63636-89-5 | |

| Record name | Pyridine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50979853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyridine-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Pyridine-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2-sulfonamide is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug discovery. As a key structural motif, it is present in a variety of pharmacologically active molecules. The unique arrangement of the electron-deficient pyridine ring and the sulfonamide group imparts a range of chemical and physical properties that make it a versatile building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and reactivity of this compound, supported by experimental data and protocols.

Chemical Structure and Properties

The structure of this compound consists of a pyridine ring substituted at the 2-position with a sulfonamide functional group (-SO₂NH₂).

Molecular Formula: C₅H₆N₂O₂S[1]

Molecular Weight: 158.18 g/mol [1][2]

Synonyms: 2-Pyridinesulfonamide, Pyridine-2-sulfonic acid amide[1][3]

Physical Properties

This compound is typically a white to off-white crystalline solid.[1] It is soluble in polar organic solvents such as water and alcohols.[1] The presence of the sulfonamide group allows for hydrogen bonding, which influences its solubility and physical state.[1]

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 140-141 °C | [4] |

| Boiling Point (Predicted) | 357.7 ± 34.0 °C | [4] |

| pKa (Predicted) | 9.21 ± 0.60 | [4] |

| Solubility | Soluble in polar solvents like water and alcohols | [1] |

Spectral Data

The structural characterization of this compound is accomplished through various spectroscopic techniques. While experimental spectra for the parent compound are not abundantly available in the literature, data from related structures and predictive models provide valuable insights.

¹H NMR Spectroscopy (Predicted for Pyridine-2-sulfonate):

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | 8.0 - 8.2 | d | ~7.5 |

| H-4 | 7.8 - 8.0 | t | ~7.7 |

| H-5 | 7.4 - 7.6 | t | ~6.5 |

| H-6 | 8.5 - 8.7 | d | ~4.5 |

Note: Predicted values based on analogous pyridine derivatives. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy (Predicted for Pyridine-2-sulfonate):

| Carbon | Chemical Shift (δ) ppm |

| C-2 | 155 - 158 |

| C-3 | 125 - 128 |

| C-4 | 138 - 141 |

| C-5 | 123 - 126 |

| C-6 | 148 - 151 |

Note: Predicted values based on analogous pyridine derivatives. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350-3250 | Strong, Broad | N-H stretching (sulfonamide) |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~1600-1450 | Medium to Strong | C=C and C=N stretching (pyridine ring) |

| ~1350-1300 | Strong | Asymmetric SO₂ stretching |

| ~1180-1150 | Strong | Symmetric SO₂ stretching |

Mass Spectrometry (MS): The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 158. Common fragmentation patterns for sulfonamides involve the loss of SO₂ (64 Da).[5][6][7]

Crystal Structure

The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 904421.[3] The crystal structure reveals the three-dimensional arrangement of the molecules, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the sulfonamide group.

Synthesis and Purification

Several synthetic routes to this compound and its derivatives have been reported. A common and efficient method involves the oxidation of 2-mercaptopyridine followed by chlorination and amination.

Experimental Protocol: Synthesis via Oxidative Chlorination

This protocol outlines a general procedure for the synthesis of this compound starting from 2-mercaptopyridine.

Step 1: Oxidation of 2-Mercaptopyridine to Pyridine-2-sulfonic acid

-

Dissolve 2-mercaptopyridine in an appropriate solvent, such as aqueous hydrogen peroxide.

-

Stir the solution at room temperature for several hours until the oxidation is complete, as monitored by thin-layer chromatography (TLC).

-

Isolate the product by evaporation of the solvent.

Step 2: Conversion to Pyridine-2-sulfonyl chloride

-

Treat the crude pyridine-2-sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This reaction should be performed in an inert solvent under anhydrous conditions.

-

The reaction mixture is typically heated to drive the reaction to completion.

-

After the reaction, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude pyridine-2-sulfonyl chloride.

Step 3: Amination to this compound

-

Dissolve the crude pyridine-2-sulfonyl chloride in a suitable organic solvent.

-

Add an excess of an ammonia source, such as concentrated ammonium hydroxide, to the solution. The reaction is often carried out at low temperatures to control its exothermicity.

-

Stir the reaction mixture until the sulfonyl chloride is consumed.

-

The crude this compound can then be isolated by extraction and purified.

Purification Protocol: Recrystallization

Recrystallization is a common technique for purifying solid organic compounds like this compound.

-

Solvent Selection: Choose a solvent or solvent pair in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of polar compounds include ethanol, methanol, water, or mixtures thereof.

-

Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent to form a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, and pure crystals will form. The cooling process can be further encouraged by placing the flask in an ice bath.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Reactivity

The reactivity of this compound is dictated by the electronic properties of both the pyridine ring and the sulfonamide group.

Reactivity of the Pyridine Ring

The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This makes it less susceptible to electrophilic aromatic substitution compared to benzene and more prone to nucleophilic attack, particularly at the 2- and 4-positions.

Nucleophilic Aromatic Substitution (SNAr): The sulfonyl group at the 2-position can act as a good leaving group, making this compound and its derivatives susceptible to SNAr reactions with various nucleophiles.[8] This reactivity is a cornerstone of its utility in synthetic chemistry.

Electrophilic Substitution: Electrophilic substitution on the pyridine ring is generally disfavored and requires harsh conditions. When it does occur, substitution is directed to the 3-position.[9]

Reactivity of the Sulfonamide Group

The sulfonamide group exhibits its own characteristic reactivity. The nitrogen atom is nucleophilic and can participate in reactions with electrophiles. The hydrogen atoms on the nitrogen are acidic and can be deprotonated by a base.

Biological Significance and Signaling Pathways

While this compound itself is a key building block, its more complex derivatives are often the active pharmacological agents. The pyridine-sulfonamide scaffold is a well-established pharmacophore in drug design.

Enzyme Inhibition

Derivatives of pyridine-sulfonamide have been extensively studied as inhibitors of various enzymes.

-

Carbonic Anhydrase (CA) Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases, a family of metalloenzymes involved in numerous physiological processes.[1][3][8][10][11] The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, disrupting its catalytic activity. Pyridine-sulfonamide derivatives have been designed and synthesized as potent and selective inhibitors of various CA isoforms, some of which are implicated in diseases like glaucoma and cancer.[1][3][8][10][11]

References

- 1. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A class of sulfonamides as carbonic anhydrase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mt.com [mt.com]

- 10. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Pyridine-2-sulfonamide CAS number and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pyridine-2-sulfonamide, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. This document details its chemical identity, synthesis protocols, and known biological activities, with a focus on its potential as an anticancer agent.

Core Data Summary

Below is a summary of the key identifiers and physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 63636-89-5 | |

| Molecular Formula | C₅H₆N₂O₂S | |

| Molecular Weight | 158.18 g/mol | |

| Synonyms | 2-Pyridinesulfonamide, Pyridine-2-sulfonic acid amide | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in polar solvents such as water and alcohols |

Synthetic Protocols

The synthesis of pyridine sulfonamides can be achieved through various methods. Below are detailed experimental protocols for two common approaches.

Method 1: Direct Sulfonylation of 2-Aminopyridine

This method involves the direct reaction of 2-aminopyridine with a sulfonyl chloride.

Materials:

-

2-Aminopyridine

-

Benzenesulfonyl chloride (or other desired sulfonyl chloride)

-

Pyridine (solvent)

-

Ice water

Procedure:

-

Dissolve 2-aminopyridine (1.0 equivalent) in pyridine in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of benzenesulfonyl chloride (1.2 equivalents) to the cooled pyridine solution.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Add ice water to the reaction mixture and stir vigorously until a solid precipitate forms.

-

Collect the crude product by filtration.

-

The resulting solid can be further purified by recrystallization or column chromatography.

Method 2: Synthesis via Pyridine-2-sulfonyl Chloride

This method involves the initial preparation of pyridine-2-sulfonyl chloride, which is then reacted with an amine.

Step 1: Preparation of Pyridine-2-sulfonyl Chloride

A simple method for this preparation is the NaClO₂-mediated oxidative chlorination of the corresponding azaarenethiol in water. This allows for easy purification by simple extraction and concentration.

Step 2: Reaction with Amine

-

Dissolve the amine of interest in a suitable solvent (e.g., dichloromethane).

-

Add a solution of pyridine-2-sulfonyl chloride (1.1 equivalents) in the same solvent.

-

Stir the reaction mixture at room temperature for 2-6 hours.

-

Remove the solvent under reduced pressure.

-

Wash the residue with water to remove any water-soluble byproducts.

-

The crude product can be purified by standard techniques such as column chromatography.

Biological Activity and Mechanism of Action

Pyridine sulfonamide derivatives have demonstrated a range of biological activities, with a significant focus on their potential as anticancer agents.[1] Several studies have identified that these compounds can act as tubulin polymerization inhibitors.[2]

Anticancer Activity: Tubulin Polymerization Inhibition

Certain pyridine carbothioamides incorporating a sulfonamide pharmacophore have been shown to be potent inhibitors of tubulin polymerization.[2] These compounds bind to the colchicine binding site on β-tubulin.[3] This interaction disrupts the dynamic instability of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

The inhibition of tubulin polymerization leads to a cascade of downstream events, ultimately resulting in cell cycle arrest and apoptosis.

Caption: Downstream signaling pathway of this compound derivatives as tubulin polymerization inhibitors.

Experimental Workflow for Analysis

The quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic and drug metabolism studies. Below is a general workflow for the analysis of sulfonamides in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]

Caption: General experimental workflow for the analysis of this compound in biological samples.

Detailed LC-MS/MS Analysis Protocol

1. Sample Preparation:

-

Homogenize tissue samples if necessary.

-

Spike the sample with a suitable internal standard (e.g., a deuterated analog of the analyte).

2. Extraction:

-

Liquid-Liquid Extraction (LLE): Extract the sample with an organic solvent such as ethyl acetate. The organic layer is then separated, and the solvent is evaporated.

-

Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the sample onto the cartridge, wash away interferences, and then elute the analyte with a suitable solvent.

3. Evaporation and Reconstitution:

-

Evaporate the solvent from the extracted sample under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase used for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution of an acidic aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile or methanol).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the protonated parent ion to a specific product ion.

5. Data Analysis:

-

Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Confirm the identity of the analyte by the presence of characteristic fragment ions and their relative abundance.

References

- 1. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Pyridine-2-sulfonamide in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine-2-sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the mechanism of action of this compound derivatives in biological systems. It delves into their primary molecular targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate these mechanisms. Particular emphasis is placed on their role as enzyme inhibitors, with a focus on metalloenzymes. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this important class of compounds.

Introduction

This compound and its analogues are synthetic compounds that have garnered significant attention in the field of drug discovery due to their wide spectrum of pharmacological activities. The core structure, consisting of a pyridine ring substituted with a sulfonamide group at the 2-position, serves as a versatile template for the design of potent and selective inhibitors of various key biological targets. The sulfonamide functional group is a well-established zinc-binding pharmacophore, making metalloenzymes a primary target class for these derivatives[1][2]. However, their activity extends beyond metalloenzyme inhibition to other critical cellular components. This guide will explore the multifaceted mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the involved biological pathways.

Primary Biological Targets and Mechanism of Action

The biological activity of this compound derivatives is predominantly attributed to their ability to inhibit specific enzymes. The following sections detail their mechanism of action against their most significant targets.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton[3]. They are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion[4]. Several isoforms are overexpressed in pathological conditions, particularly in cancer (e.g., CA IX and XII), making them attractive therapeutic targets[5][6].

The sulfonamide moiety (-SO₂NH₂) of this compound derivatives is a classical zinc-binding group[5]. In its deprotonated form (-SO₂NH⁻), it coordinates directly with the Zn²⁺ ion in the active site of carbonic anhydrases, displacing a water molecule or hydroxide ion essential for the catalytic activity[2][4]. This interaction effectively blocks the enzyme's function.

-

Signaling Pathway Involvement: In cancer, the inhibition of tumor-associated CAs, such as CA IX, disrupts the pH regulation of the tumor microenvironment. CA IX contributes to the acidification of the extracellular space while maintaining a neutral to alkaline intracellular pH, which is favorable for tumor cell survival, proliferation, and invasion[7][8]. By inhibiting CA IX, this compound derivatives can lead to intracellular acidification and a less favorable tumor microenvironment, thereby impeding cancer progression.

Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 is an enzyme that plays a crucial role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators[9]. Selective inhibition of COX-2 is a key strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.

Certain pyridine acyl sulfonamide derivatives have been identified as potent and selective inhibitors of COX-2[10]. The mechanism of inhibition is believed to involve the binding of the sulfonamide moiety to a specific sub-pocket within the COX-2 active site, leading to the blockage of substrate access.

-

Signaling Pathway Involvement: The COX-2 pathway is central to inflammation and pain. Upon inflammatory stimuli, the expression of COX-2 is induced, leading to the production of prostaglandins like PGE2. PGE2 then acts on its receptors to mediate inflammatory responses, including vasodilation, increased vascular permeability, and pain sensitization[11][12]. By inhibiting COX-2, this compound derivatives can effectively suppress the production of these pro-inflammatory mediators.

Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR)

The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates cell proliferation, survival, growth, and metabolism. Dysregulation of this pathway is a common occurrence in many types of cancer, making it a prime target for therapeutic intervention[13][14].

A series of sulfonamide methoxypyridine derivatives have been developed as potent dual inhibitors of PI3K and mTOR[13]. These inhibitors typically bind to the ATP-binding pocket of the kinase domain of both PI3K and mTOR, thereby preventing the phosphorylation of their downstream substrates.

-

Signaling Pathway Involvement: The PI3K/mTOR pathway is activated by growth factors binding to receptor tyrosine kinases (RTKs). This leads to the activation of PI3K, which in turn activates AKT. Activated AKT then modulates a variety of downstream targets, including mTOR. The mTOR kinase exists in two complexes, mTORC1 and mTORC2, which regulate protein synthesis, cell growth, and survival. Dual inhibition of PI3K and mTOR by this compound derivatives can effectively shut down this pro-survival pathway, leading to cell cycle arrest and apoptosis in cancer cells[13][14].

Other Notable Targets

-

Tubulin: Certain pyridine carbothioamides functionalized with a sulfonamide moiety have been shown to act as tubulin polymerization inhibitors. They bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and apoptosis in cancer cells[15].

-

Endothelin-A Receptor: this compound has been reported to bind to the endothelin-A receptor, which may contribute to its anti-cancer effects[7][16].

-

Hsp90α: Some pyridine-based sulfonamides have demonstrated inhibitory activity against the heat shock protein 90α, a molecular chaperone involved in the stability and function of many oncoproteins[17].

Quantitative Data on Biological Activity

The biological activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitory constant (Kᵢ). The following tables summarize the reported in vitro activities of representative compounds against their primary targets.

Table 1: Carbonic Anhydrase Inhibitory Activity of Pyridine-sulfonamide Derivatives

| Compound/Derivative Class | CA Isoform | Kᵢ (nM) | Reference(s) |

| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA I | 58.8 - 8010 | [18][19] |

| hCA II | Varies | [18][19] | |

| hCA IX | 137.5 - 8154 | [20] | |

| hCA XII | 91 - >10000 | [20] | |

| 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamides | hCA IX | 19.5 - 48.6 | [21] |

| Thiazole/Pyrimidine/Pyridine etc. derivatives | hCA I | 2.62 - 136.54 | [3] |

| hCA II | 5.74 - 210.58 | [3] |

Table 2: COX-2 Inhibitory Activity of Pyridine Acyl Sulfonamide Derivatives

| Compound | COX-2 IC₅₀ (µM) | Reference(s) |

| Compound 23 | 0.8 | [10] |

| Celecoxib (control) | 0.05 | [22] |

Table 3: PI3K/mTOR Dual Inhibitory Activity of Sulfonamide Methoxypyridine Derivatives

| Compound | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (nM) | Reference(s) |

| Compound 22c | 0.22 | 23 | HCT-116 | 20 | [13][14] |

| MCF-7 | 130 | [13][14] |

Table 4: Tubulin Polymerization Inhibitory Activity of N-phenyl Pyridine Carbothioamides with Sulfonamide Moiety

| Compound | Tubulin Polymerization IC₅₀ (µM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference(s) |

| Compound 3 | 1.1 | PC-3 | 1.2 - 9.1 (across various lines) | [15] |

| Compound 5 | 1.4 | PC-3 | 1.2 - 9.1 (across various lines) | [15] |

| Colchicine (control) | 10.6 | - | - | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound derivatives.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This assay measures the inhibition of CA-catalyzed CO₂ hydration.

Principle: The hydration of CO₂ to bicarbonate and a proton causes a change in pH. A pH indicator is used to monitor this change over time. The rate of the catalyzed reaction is compared to the rate in the presence of an inhibitor.

Materials:

-

Stopped-flow spectrophotometer/fluorometer

-

pH indicator (e.g., pyranine or phenol red)

-

CO₂-saturated water

-

Buffer solution (e.g., HEPES or Tris)

-

Purified CA enzyme

-

Inhibitor compound (this compound derivative)

Protocol:

-

Prepare a buffer solution at a specific pH (e.g., pH 7.5).

-

Prepare a solution of the purified CA enzyme in the buffer.

-

Prepare a CO₂-saturated solution.

-

In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated solution containing a pH indicator.

-

Monitor the change in absorbance or fluorescence of the pH indicator over time as the pH changes due to the enzymatic reaction.

-

Calculate the initial rate of the reaction from the slope of the kinetic trace.

-

Determine the Kᵢ value by measuring the reaction rates at various inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition).

In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2.

Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.

Materials:

-

Fluorometric microplate reader

-

96-well opaque microplates

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

Inhibitor compound

Protocol:

-

Dissolve the test inhibitor in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

-

In a 96-well plate, add the COX Assay Buffer, COX-2 enzyme, and the test inhibitor or control.

-

Add the COX Cofactor and COX Probe to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding Arachidonic Acid to each well.

-

Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.

-

Calculate the rate of reaction from the linear portion of the fluorescence curve.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Tubulin Polymerization Assay (Fluorescence-based)

This assay monitors the effect of compounds on the polymerization of tubulin into microtubules.

Principle: A fluorescent reporter molecule binds to polymerized tubulin (microtubules), resulting in an increase in fluorescence intensity. Inhibitors of polymerization will prevent this increase, while stabilizers may enhance it.

Materials:

-

Fluorescence plate reader with temperature control (37°C)

-

Purified tubulin

-

Tubulin polymerization buffer (e.g., PIPES buffer)

-

GTP

-

Fluorescent reporter (e.g., DAPI)

-

Inhibitor compound

Protocol:

-

Prepare a solution of purified tubulin in cold polymerization buffer.

-

Add the inhibitor compound or vehicle control to the tubulin solution.

-

Add GTP and the fluorescent reporter to the mixture.

-

Transfer the reaction mixture to a pre-warmed 96-well plate.

-

Place the plate in the fluorescence reader set to 37°C.

-

Monitor the fluorescence intensity over time (e.g., every minute for 60 minutes).

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Analyze the curves to determine the effect of the inhibitor on the nucleation, growth, and steady-state phases of tubulin polymerization.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Inhibitor compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the inhibitor compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Western Blot Analysis for PI3K/mTOR Pathway

This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K/mTOR signaling pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the total and phosphorylated forms of target proteins (e.g., AKT, S6 ribosomal protein).

Materials:

-

Cancer cell lines

-

Inhibitor compound

-

Lysis buffer

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (total and phospho-specific for AKT, S6, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with the inhibitor compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyridine ring and the sulfonamide nitrogen.

-

For Carbonic Anhydrase Inhibitors: The unsubstituted sulfonamide group is crucial for zinc binding. Modifications to the pyridine ring and the addition of various heterocyclic or aromatic moieties can significantly influence the affinity and selectivity for different CA isoforms. For instance, in some pyrazolo[4,3-c]pyridine sulfonamides, a linker between the sulfonamide and the pyrazolopyridine moiety was found to be favorable for hCA I inhibition[15].

-

For COX-2 Inhibitors: The presence of specific acyl groups on the sulfonamide nitrogen is important for potent COX-2 inhibition[10]. The overall shape and electronic properties of the molecule determine its fit within the COX-2 active site.

-

For PI3K/mTOR Inhibitors: The nature of the aromatic skeleton (e.g., quinoline) and substituents on the methoxypyridine ring are critical for achieving high potency and dual inhibitory activity[13].

-

For Tubulin Inhibitors: Lipophilic substituents on the N-phenyl ring of pyridine carbothioamides enhance cytotoxic activity and drug-like properties[15].

Conclusion

This compound and its derivatives represent a versatile and highly valuable class of compounds in drug discovery. Their primary mechanism of action involves the inhibition of a range of key enzymes, most notably metalloenzymes such as carbonic anhydrases, as well as other important targets like COX-2, PI3K/mTOR, and tubulin. The sulfonamide moiety plays a pivotal role, particularly in the inhibition of zinc-containing enzymes. The diverse biological activities of these compounds underscore their potential for the development of novel therapeutics for a variety of diseases, including cancer, inflammation, and infectious diseases. The detailed experimental protocols and pathway analyses provided in this guide offer a solid foundation for researchers to further explore and harness the therapeutic potential of the this compound scaffold. Future research will likely focus on the design of more potent and isoform-selective inhibitors with improved pharmacokinetic and pharmacodynamic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]

- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selectscience.net [selectscience.net]

- 14. Intracellular Carbonic Anhydrase Activity Sensitizes Cancer Cell pH Signaling to Dynamic Changes in CO2 Partial Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. maxanim.com [maxanim.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 22. clyte.tech [clyte.tech]

The Role of Pyridine-2-Sulfonamide in Medicinal Chemistry: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The pyridine-2-sulfonamide scaffold is a privileged structural motif in medicinal chemistry, integral to a wide array of pharmacologically active agents. Its versatile nature, arising from the unique electronic properties of the pyridine ring combined with the hydrogen bonding capabilities and tetrahedral geometry of the sulfonamide group, has enabled the development of potent and selective inhibitors for various biological targets. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships (SAR), and therapeutic applications of this compound derivatives. It details key experimental protocols and presents quantitative biological data to serve as a resource for professionals in drug discovery and development.

Introduction

The sulfonamide functional group is a cornerstone of modern pharmacotherapy, found in numerous FDA-approved drugs with applications ranging from antibacterial to anticancer treatments.[1][2] When incorporated onto a pyridine ring, particularly at the 2-position, the resulting this compound core offers a unique combination of properties. The pyridine ring can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, while the sulfonamide moiety acts as a potent zinc-binding group, crucial for inhibiting metalloenzymes.[1][3] This scaffold has been successfully exploited to develop inhibitors for diverse targets, including carbonic anhydrases, kinases, and tubulin, leading to promising therapeutic candidates for cancer, glaucoma, viral infections, and inflammatory diseases.[1][4][5][6][7]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several reliable methods. The most common approaches involve the reaction of a pyridine-2-sulfonyl chloride with a desired amine or the coupling of a pyridine sulfonate with an amine.

General Synthesis Workflow

The development and evaluation of novel this compound candidates typically follow a structured workflow, from initial synthesis to biological characterization.

Caption: General workflow for the development of this compound drug candidates.

Key Experimental Protocols

Protocol 2.2.1: Synthesis from 2-Aminopyridine [8] This method provides a direct route to N-(pyridin-2-yl)sulfonamides.

-

Dissolution: Dissolve 2-aminopyridine (1.0 eq.) in pyridine in a round-bottom flask.

-

Cooling: Cool the solution in an ice bath.

-

Addition: Slowly add a solution of the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.2 eq.) to the cooled pyridine solution.

-

Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring progress by TLC.

-

Precipitation: Add ice water to the reaction mixture and stir vigorously to precipitate the solid product.

-

Isolation: Collect the crude product by filtration and wash with cold water.

-

Purification: Recrystallize or use column chromatography to purify the final N-(pyridin-2-yl)sulfonamide product.

Protocol 2.2.2: Synthesis of Pyridine Carbothioamides (PCAs) with a Sulfonamide Moiety [1] This protocol describes the synthesis of a specific class of anticancer agents.

-

Mixing Reagents: In a suitable flask, combine the appropriate sulfanilamide derivative (1.0 eq.), 2-picoline (2.0 eq.), and elemental sulfur (2.5 eq.).

-

Reflux: Reflux the mixture for 72 hours. The reaction progress can be monitored using thin-layer chromatography.

-

Work-up: After cooling, the reaction mixture is subjected to an appropriate work-up procedure, which may include extraction and washing.

-

Purification: The crude product is purified by column chromatography to yield the desired N-phenyl pyridine-2-carbothioamide functionalized with a sulfonamide.

-

Characterization: The final products are characterized by FTIR, NMR, and ESI-MS to confirm their structure.[1]

Therapeutic Targets and Mechanisms of Action

This compound derivatives have been designed and synthesized to target a variety of enzymes and receptors implicated in human diseases.

Anticancer Activity

The pyridine-sulfonamide scaffold is prominent in the development of novel anticancer agents, targeting various hallmarks of cancer.[1][9]

3.1.1. Tubulin Polymerization Inhibition Certain pyridine-2-carbothioamides (PCAs) functionalized with a sulfonamide act as potent tubulin polymerization inhibitors.[1] They bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

3.1.2. Kinase Inhibition (VEGFR-2) Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Pyridine-sulfonamide hybrids have been developed as potent VEGFR-2 inhibitors.[4] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds inhibit downstream signaling pathways, leading to reduced cell proliferation and induction of apoptosis.[4]

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyridine-sulfonamide derivative.[4]

Table 1: Anticancer Activity of Selected Pyridine-Sulfonamide Derivatives

| Compound | Target/Mechanism | Cell Line(s) | Activity (IC₅₀ / GI₅₀) | Reference |

|---|---|---|---|---|

| Compound 3 (PCA) | Tubulin Polymerization | A549, MCF-7, PC-3, HepG2 | 1.1 - 2.5 µM (IC₅₀) | [1] |

| Compound 5 (PCA) | Tubulin Polymerization | A549, MCF-7, PC-3, HepG2 | 1.4 - 3.1 µM (IC₅₀) | [1] |

| Compound VIIb | VEGFR-2 Inhibition | 60 Human Cancer Lines | 1.06 - 8.92 µM (GI₅₀) | [4] |

| Compound 11c | JNK1, JNK2, p38a, V600EBRAF | 60 Cancer Cell Lines | Broad Spectrum Activity | [6] |

| Quinazoline Hybrid 40 | Class I PI3Ks | HGC-27, NCI-H1975 | 180 - 200 nM (IC₅₀) |[10] |

Carbonic Anhydrase Inhibition

Sulfonamides are the quintessential inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂.[11][12] Pyridine-sulfonamide derivatives have been extensively studied as inhibitors of various human (h) CA isoforms, including cytosolic hCA I and II and tumor-associated hCA IX and XII.[5][13] Inhibition of these enzymes has therapeutic applications in glaucoma, edema, and cancer.[3][13] The sulfonamide moiety coordinates to the catalytic Zn²⁺ ion in the active site, displacing the zinc-bound water molecule and blocking the enzyme's catalytic activity.[3]

Table 2: Carbonic Anhydrase Inhibition by Pyridine-Sulfonamide Derivatives

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) Range | Reference |

|---|---|---|---|

| Pyrazolo[4,3-c]pyridines | hCA I | 7.9 - 1000+ nM | [11] |

| Pyrazolo[4,3-c]pyridines | hCA II | 5.6 - 7329 nM | [11] |

| 4-(1H-pyrazol-1-yl)-pyridines | hCA IX | 19.5 - 48.6 nM | [13] |

| 4-(1H-pyrazol-1-yl)-pyridines | hCA XII | 16.8 - 768 nM | [13] |

| Thiazole/Pyridine Hybrids | hCA I | 2.62 - 136.54 nM | [5] |

| Thiazole/Pyridine Hybrids | hCA II | 5.74 - 210.58 nM |[5] |

Antiviral and Antimicrobial Activity

The pyridine-sulfonamide core has also been incorporated into molecules with significant antiviral and antimicrobial properties.[14] Certain derivatives have shown potent activity against viruses like Herpes Simplex Virus-1 (HSV-1) and Coxsackievirus B4 (CBV4).[14] The mechanism for some antiviral compounds involves the inhibition of Heat shock protein 90 (Hsp90), a molecular chaperone essential for the stability and function of many viral proteins.[14] In the antibacterial realm, sulfonamides famously act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folic acid synthesis.[15][16]

Table 3: Antiviral Activity of Pyridine-Based N-Sulfonamides

| Compound | Virus | Hsp90α IC₅₀ | Antiviral Activity | Reference |

|---|---|---|---|---|

| 15c | HSV-1, CBV4 | 10.24 µg/mL | >50% viral reduction | [14] |

| 15d | HSV-1, CBV4 | 4.48 µg/mL | >50% viral reduction |[14] |

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives can be finely tuned by modifying different parts of the molecule. SAR studies provide a logical framework for optimizing potency, selectivity, and pharmacokinetic properties.[1][17][18]

Caption: Key structure-activity relationships for the this compound scaffold.

-

Substitutions on the Sulfonamide Nitrogen (R²): Attaching different aryl or heteroaryl groups directly to the sulfonamide nitrogen is a common strategy. For anticancer PCAs, small lipophilic substituents on an N-phenyl ring, such as methyl groups, were found to enhance cytotoxicity and tubulin inhibition.[1]

-

Substitutions on the Pyridine Ring (R¹): Modifications to the pyridine ring itself can influence binding affinity and selectivity. For carbonic anhydrase inhibitors, substituting at the 4-position of the pyridine ring with heterocyclic moieties like pyrazole leads to potent inhibition of tumor-associated CA isoforms IX and XII.[13]

-

Linker Groups (R³): The introduction of a linker, such as the carbothioamide (-C(=S)NH-) group, can orient the terminal ring systems optimally within a binding pocket and provide additional hydrogen bonding interactions, as seen in potent tubulin inhibitors.[1]

Pharmacokinetics

The pharmacokinetic profile of sulfonamide-based drugs is a critical aspect of their development. Generally, sulfonamides are well-absorbed orally, distribute throughout the body, are primarily metabolized by the liver (e.g., via acetylation), and are excreted by the kidneys.[19][20] The physicochemical properties imparted by the this compound scaffold, such as lipophilicity (XLOGP3) and polarity, are key determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] For instance, in a series of anticancer PCAs, the most lipophilic compounds demonstrated favorable predicted gastrointestinal absorption and overall drug-likeness.[1]

Conclusion

The this compound scaffold remains a highly valuable and versatile platform in medicinal chemistry. Its proven ability to form the basis of potent and selective inhibitors for a wide range of biological targets, including kinases, carbonic anhydrases, and tubulin, underscores its significance. The synthetic tractability of this core allows for extensive chemical modification, enabling the systematic optimization of biological activity and pharmacokinetic properties through well-established structure-activity relationships. As our understanding of disease biology deepens, the rational design of novel this compound derivatives will undoubtedly continue to yield promising new therapeutic agents to address unmet medical needs in oncology, infectious diseases, and beyond.

References

- 1. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]

- 3. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of pyridine- sulfonamide hybrids as a new scaffold for the development of potential VEGFR-2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A class of sulfonamides as carbonic anhydrase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer profile and anti-inflammatory effect of new N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2024044344A1 - Pyridinylsulfonamide compounds and their use in therapy - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]

- 12. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ajchem-b.com [ajchem-b.com]

- 16. picmonic.com [picmonic.com]

- 17. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. openaccesspub.org [openaccesspub.org]

- 19. Sulfonamides - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]

- 20. Antibiotic sulphonamides and potientiate sulpha history,classification,mechanism of action and adverse effect | PPTX [slideshare.net]

Spectroscopic Profile of Pyridine-2-sulfonamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of Pyridine-2-sulfonamide, a key heterocyclic organic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for compound identification, structural elucidation, and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The chemical shifts observed in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei within the molecule.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound will exhibit characteristic signals for the protons on the pyridine ring and the sulfonamide group. The aromatic protons typically appear in the range of 6.5-9.2 ppm.[1] The specific chemical shifts are influenced by the electron-withdrawing nature of the sulfonamide group.

| Proton | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) |

| H-3 | 7.9 - 8.1 | d | ~8.0 |

| H-4 | 7.7 - 7.9 | t | ~7.5 |

| H-5 | 7.3 - 7.5 | t | ~6.0 |

| H-6 | 8.4 - 8.6 | d | ~4.5 |

| -SO₂NH₂ | 8.5 - 10.0 (broad singlet) | s | - |

Note: Predicted values are based on analogous pyridine derivatives and general ranges for sulfonamides. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopic Data

The carbon NMR spectrum provides information on the carbon framework of the molecule. The carbons of the pyridine ring will show distinct signals, with their chemical shifts affected by the nitrogen atom and the sulfonamide substituent.

| Carbon | Chemical Shift (δ) ppm (Predicted) |

| C-2 | 157 - 160 |

| C-3 | 124 - 127 |

| C-4 | 137 - 140 |

| C-5 | 122 - 125 |

| C-6 | 148 - 151 |

Note: Predicted values are based on analogous pyridine derivatives. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show strong absorptions corresponding to the S=O and N-H bonds of the sulfonamide group, as well as vibrations from the pyridine ring.

| Vibrational Mode | Wavenumber (cm⁻¹) (Typical Range) | Intensity |

| N-H Stretch (sulfonamide) | 3350 - 3250 | Medium |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium |

| C=N, C=C Stretch (pyridine ring) | 1610 - 1450 | Medium-Strong |

| Asymmetric SO₂ Stretch | 1350 - 1300 | Strong |

| Symmetric SO₂ Stretch | 1170 - 1145 | Strong |

| S-N Stretch | 950 - 900 | Medium |

The symmetric stretching bands of the SO₂ group in sulfonamides can be indicative of the tautomeric form, with the amido form typically appearing between 1170 to 1145 cm⁻¹ and the imido form between 1145 to 1130 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₅H₆N₂O₂S), the expected molecular weight is approximately 158.18 g/mol .

| Ion Type | m/z (Predicted) | Description |

| [M]⁺ | 158 | Molecular Ion |

| [M-SO₂]⁺ | 94 | Loss of sulfur dioxide |

| [M-SO₂NH₂]⁺ | 78 | Loss of the sulfonamide group, pyridine cation |

Note: Fragmentation patterns can vary depending on the ionization method used.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Phase and baseline correct the resulting spectrum.

-

Data Analysis: Reference the chemical shifts to the residual solvent peak. Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Analyze the multiplicities and coupling constants to deduce the connectivity of the protons. Assign the signals in both ¹H and ¹³C spectra to the respective nuclei in the molecule.

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups and vibrational modes within the molecule.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method such as direct infusion, a direct insertion probe, or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

In-Depth Technical Guide on the Solubility and Stability of Pyridine-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Pyridine-2-sulfonamide (CAS 63636-89-5). Due to the limited availability of precise quantitative data in public literature, this document focuses on qualitative solubility information, general stability considerations for the sulfonamide class of compounds, and detailed experimental protocols for determining these properties. The guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to assess the physicochemical properties of this compound in a laboratory setting.

Introduction to this compound

This compound is an organic compound featuring a pyridine ring substituted with a sulfonamide group. It typically presents as a white to off-white crystalline solid.[1] The presence of the sulfonamide functional group makes it a compound of interest in medicinal chemistry, particularly for its potential antibacterial properties.[1] Its molecular structure allows for hydrogen bonding, which is a key factor influencing its solubility and interaction with biological targets.[1] Understanding the solubility and stability of this compound is critical for its application in research and drug development, impacting formulation, bioavailability, and shelf-life.

Solubility of this compound

Qualitative Solubility Data

The polarity imparted by the pyridine ring and the sulfonamide group suggests that this compound is most soluble in polar solvents.

| Solvent Class | General Solubility | Reference |

| Polar Solvents | Soluble | [1] |

| - Water | Soluble | [1] |

| - Alcohols | Soluble | [1] |

Note: The term "soluble" is qualitative. For quantitative determination, the experimental protocols outlined in Section 4 are recommended.

Stability of this compound

Specific stability data for this compound is limited. However, the stability of the broader class of sulfonamide antibiotics has been studied, and these findings can provide insights into the potential stability profile of this compound.

General Stability Profile and Degradation Pathways of Sulfonamides

Sulfonamides can undergo degradation through various pathways, influenced by factors such as pH, temperature, and light.[2]

| Condition | General Effect on Sulfonamides | Potential Degradation Pathways | Reference |

| pH | Stability is pH-dependent. Some sulfonamides are more stable in acidic conditions, while others are more stable at neutral or alkaline pH. | Hydrolysis of the sulfonamide bond. | [2] |

| Temperature | Elevated temperatures generally accelerate degradation. | Thermal decomposition. | [2] |

| Light (Photostability) | Exposure to light, particularly UV radiation, can cause degradation. | Photodegradation, potentially involving cleavage of the sulfonamide bond or modification of the aromatic rings. | [2] |

| Oxidation | Susceptible to oxidative degradation. | Oxidation of the aniline nitrogen or the heterocyclic ring. | |

| Microbial Action | Can be subject to biodegradation. | Enzymatic hydrolysis of the amide bond, hydroxylation, and acetylation. | [3] |

Common degradation products for sulfonamides can include metabolites formed through the breakage of the sulfonamide bridge, leading to compounds like aniline and sulfanilic acid.

Experimental Protocols

The following are detailed methodologies for the systematic evaluation of the solubility and stability of this compound.

Protocol for Solubility Determination: Shake-Flask Method

This protocol describes the widely accepted shake-flask method for determining equilibrium solubility.

Objective: To determine the mass of this compound that dissolves in a specific volume of a given solvent at a constant temperature to form a saturated solution.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, acetone)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks

-

Syringe filters (e.g., 0.45 µm pore size)

-

Oven or rotary evaporator

-

Desiccator

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The excess solid should be clearly visible.

-

Equilibration: Place the sealed flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the flask to stand in the constant temperature bath for a short period to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed. Immediately filter the solution through a syringe filter (pre-equilibrated at the experimental temperature) into a pre-weighed container.

-

Solvent Evaporation and Mass Determination: Accurately weigh the container with the filtered saturated solution. Evaporate the solvent completely using an oven at a temperature below the decomposition point of this compound or a rotary evaporator.

-

Final Weighing: Once the solvent is removed, cool the container in a desiccator and weigh it again.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., in mg/mL).

Protocol for Solubility Determination: UV/Vis Spectrophotometry Method

This method is applicable if this compound has a suitable chromophore.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Materials for the shake-flask method (as listed above)

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Perform a series of dilutions to create several standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear.

-

-

Preparation of Saturated Solution: Prepare a saturated solution and filter it as described in the shake-flask protocol (steps 1-4).

-

Analysis of Saturated Solution:

-

Carefully withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation: Use the equation of the calibration curve to determine the concentration of the diluted solution. Back-calculate to find the concentration in the original saturated solution, which represents the solubility.

Protocol for Stability Assessment: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and pathways.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC system with a suitable detector (e.g., UV or MS)

-

pH meter

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with a solution of 3% H₂O₂. Keep the mixture at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 60°C or higher) in a temperature-controlled oven for a defined period.

-

Photolytic Degradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH guidelines.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be able to separate the intact drug from any degradation products.

-

Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a compound like this compound.

Caption: General workflow for solubility and stability assessment.

Conclusion

While specific quantitative data for the solubility and stability of this compound are not extensively documented, this guide provides a foundational understanding based on its chemical nature and the behavior of related sulfonamide compounds. The detailed experimental protocols offered herein provide a robust framework for researchers to generate the necessary data for their specific applications. A systematic approach, as outlined in the experimental workflow, is crucial for thoroughly characterizing the physicochemical properties of this compound, which is a prerequisite for its successful development and application in the pharmaceutical and chemical industries.

References

Biological activities of compounds containing Pyridine-2-sulfonamide moiety

An In-depth Technical Guide on the Biological Activities of Compounds Containing the Pyridine-2-Sulfonamide Moiety

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry, found in a multitude of natural products and synthetic drugs.[1] When combined with a sulfonamide group, particularly at the 2-position, the resulting this compound moiety gives rise to a class of compounds with a remarkably broad spectrum of biological activities.[1][2] Sulfonamides themselves are a well-established pharmacophore, present in over 150 FDA-approved drugs, and are known for their diverse pharmacological effects, including antibacterial, anti-inflammatory, and anticancer properties.[2][3] The synergistic combination of these two moieties creates a versatile scaffold for drug discovery, leading to the development of potent inhibitors, agonists, and modulators of various biological targets. This technical guide provides a comprehensive overview of the synthesis, diverse pharmacological activities, and experimental evaluation of compounds featuring the this compound core, intended for researchers and professionals in the field of drug development.

Anticancer Activities

The pyridine-sulfonamide scaffold has emerged as a promising framework for the development of novel anticancer agents, acting through various mechanisms of action.[4][5][6]

Enzyme Inhibition

A primary strategy in cancer therapy is the targeted inhibition of enzymes crucial for tumor growth and survival. Pyridine-sulfonamide derivatives have been successfully developed as potent inhibitors of several key oncogenic enzymes.

-

PI3K/mTOR Dual Inhibition: The phosphatidylinositol 3-kinase (PI3K) pathway is critical for cell proliferation, survival, and metabolism, making it a prime target for cancer treatment.[7] Simultaneously inhibiting both PI3K and the mammalian target of rapamycin (mTOR) can enhance therapeutic efficacy.[7] A series of sulfonamide methoxypyridine derivatives has been synthesized as potent PI3K/mTOR dual inhibitors. Notably, compound 22c , featuring a quinoline core, demonstrated strong inhibitory activity against PI3Kα (IC₅₀ = 0.22 nM) and mTOR (IC₅₀ = 23 nM).[7] This compound also showed potent anti-proliferative effects in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC₅₀ values of 130 nM and 20 nM, respectively.[7] Mechanistic studies revealed that 22c effectively induced cell cycle arrest in the G0/G1 phase and promoted apoptosis in HCT-116 cells.[7]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Pyridine-sulfonamide hybrids have been identified as a new scaffold for developing potential VEGFR-2 inhibitors.[8] Compound VIIb from a synthesized series showed broad-spectrum anticancer activity across 60 human cancer cell lines, with GI₅₀ values ranging from 1.06 to 8.92 μM.[8] It potently inhibited VEGFR-2 with an IC₅₀ value of 3.6 μM, which is more potent than the standard drug sorafenib (IC₅₀ = 4.8 μM).[8] Further studies showed that this compound induced apoptosis and cell cycle disruption in Renal UO-31 cells.[8]

-

Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme often overexpressed in various cancers and is involved in inflammation and cell proliferation. A series of pyridine acyl sulfonamide derivatives were designed and evaluated as potential COX-2 inhibitors.[9] Compound 23 emerged as the most potent inhibitor, with a COX-2 IC₅₀ of 0.8 μM.[9] It also displayed significant antiproliferative activity against B16-F10 (melanoma), HepG2 (liver cancer), and MCF-7 cancer cell lines.[9]

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. A series of N-phenyl 4-substituted and 2,4-disubstituted pyridine carbothioamides (PCAs) incorporating a sulfonamide pharmacophore were synthesized and evaluated as tubulin polymerization inhibitors.[3] Compounds 3 and 5 exhibited potent cytotoxicity against A549 (lung), MCF-7 (breast), PC-3 (prostate), and HepG2 (liver) cancer cell lines, with IC₅₀ values in the low micromolar range (1.2–9.1 μM).[3] These compounds were found to inhibit tubulin polymerization with IC₅₀ values of 1.1 μM and 1.4 μM, respectively, outperforming colchicine (10.6 μM).[3] Molecular docking studies confirmed their binding at the colchicine site of tubulin.[3]

Quantitative Data: Anticancer Activity

| Compound/Series | Target/Cell Line | Activity Type | Value | Reference |

| Compound 22c | PI3Kα | IC₅₀ | 0.22 nM | [7] |

| Compound 22c | mTOR | IC₅₀ | 23 nM | [7] |

| Compound 22c | HCT-116 cells | IC₅₀ | 20 nM | [7] |

| Compound 22c | MCF-7 cells | IC₅₀ | 130 nM | [7] |

| Compound VIIb | VEGFR-2 | IC₅₀ | 3.6 μM | [8] |

| Compound VIIb | Various Cancer Cell Lines | GI₅₀ | 1.06 - 8.92 μM | [8] |

| Compound 23 | COX-2 | IC₅₀ | 0.8 μM | [9] |

| Compound 23 | B16-F10, HepG2, MCF-7 | IC₅₀ | 2.8, 1.2, 1.8 μM | [9] |

| Compound 3 | Tubulin Polymerization | IC₅₀ | 1.1 μM | [3] |

| Compound 5 | Tubulin Polymerization | IC₅₀ | 1.4 μM | [3] |

| Compounds 3, 5 | PC-3 cells | IC₅₀ | 1.2 - 9.1 μM | [3] |

| Quinazoline-pyridine-sulfonamide 40 | HGC-27, NCI-H1975 | IC₅₀ | 180, 200 nM | [5] |

| Pyrazolo[3,4-d]pyrimidine-sulfonamide 47 | Polo-likekinase 4 (PLK4) | IC₅₀ | 85 nM | [5] |

| Pyrazolo[3,4-d]pyrimidine-sulfonamide 48 | Bruton's tyrosine kinase (BTK) | IC₅₀ | 4.9 nM | [5] |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[10][11] They are involved in numerous physiological processes, and their abnormal activity is associated with various diseases.[10] The sulfonamide group is a classic zinc-binding group, making it an excellent pharmacophore for designing CA inhibitors.[12] Pyridine-sulfonamide derivatives have been extensively studied as inhibitors of various human (h) CA isoforms, including the cytosolic hCA I and II and the tumor-associated transmembrane isoforms hCA IX and XII.[10][12]

The inhibition mechanism involves the deprotonated sulfonamide group (SO₂NH⁻) coordinating directly to the Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water/hydroxide ion and disrupting the catalytic cycle.[12]